
((4-乙炔基苯基)乙炔基)三异丙基硅烷
描述
科学研究应用
Nonlinear Optical (NLO) Applications
Scientific Field
Nonlinear Optics
Application Summary
The compound has been utilized in the development of porphyrin-based materials for nonlinear optical applications. Porphyrins are macrocycles known for their biocompatibility and are used in various fields, including therapy, catalysis, and sensing .
Methods of Application
The method involves synthesizing metal-alkynyl donor/nitro acceptor-functionalized porphyrins using ((4-Ethynylphenyl)ethynyl)triisopropylsilane. The synthesis includes steps like desilylation and Sonogashira coupling reactions .
Results Summary
The synthesized compounds exhibited record-breaking quadratic optical nonlinearity, exceptional two-photon absorption, and outstanding three-photon absorption. They also demonstrated the first instance of four-photon absorption in porphyrins, with absorption maxima corresponding to multiples of linear absorption bands .
Photodynamic Therapy
Scientific Field
Medical Therapy
Application Summary
In the field of photodynamic therapy, the compound is used to create porphyrin-based photosensitizers that can be activated by light to produce a therapeutic effect .
Methods of Application
The compound is reacted with other chemicals under controlled conditions to synthesize the photosensitizers, which are then tested for their light absorption and therapeutic efficacy .
Results Summary
The photosensitizers created using this compound have shown potential in absorbing light and effectively generating reactive oxygen species for therapeutic applications .
Catalysis
Scientific Field
Chemical Catalysis
Application Summary
((4-Ethynylphenyl)ethynyl)triisopropylsilane is used in the synthesis of catalytic materials that facilitate chemical reactions, particularly in biomimetic catalysis .
Methods of Application
The compound is incorporated into porphyrin structures that mimic the active sites of natural enzymes, enhancing catalytic activity .
Results Summary
The catalytic materials developed have shown improved efficiency in catalyzing various chemical reactions, demonstrating the compound’s utility in creating effective catalysts .
Sensing
Scientific Field
Chemical Sensing
Application Summary
The compound contributes to the development of sensors based on porphyrin structures, which can detect various substances due to their selective binding properties .
Methods of Application
((4-Ethynylphenyl)ethynyl)triisopropylsilane is used to modify porphyrins, which are then tested for their ability to bind and sense specific molecules .
Results Summary
The modified porphyrins have shown enhanced sensitivity and selectivity in detecting target molecules, making them valuable for sensing applications .
Optical Signal Processing
Scientific Field
Optoelectronics
Application Summary
In optoelectronics, the compound is used to create materials with strong NLO responses, which are essential for optical signal processing applications .
Methods of Application
The synthesis involves creating porphyrin-based materials that can modulate light signals, using ((4-Ethynylphenyl)ethynyl)triisopropylsilane as a key component .
Results Summary
The materials developed exhibit significant NLO properties, making them suitable for use in devices that require the manipulation of optical signals .
Microfabrication
Scientific Field
Microfabrication Technology
Application Summary
The compound is instrumental in the production of materials for microfabrication, which is the process of creating small structures on a micrometer scale .
Methods of Application
It is used in the synthesis of porphyrin-based materials that can be patterned and etched to create microscale devices .
Results Summary
The resulting materials have shown promise in microfabrication, with potential applications in creating microelectronic components and devices .
This analysis provides a detailed look at the diverse applications of “((4-Ethynylphenyl)ethynyl)triisopropylsilane” in scientific research, highlighting its versatility and importance in various scientific fields. The compound’s role in advancing technology and therapy is evident through its involvement in groundbreaking work across different disciplines.
Frequency Generation
Scientific Field
Photonics
Application Summary
This compound is used in the generation of new frequencies through nonlinear optical processes, which is crucial for applications like laser technology and telecommunications .
Methods of Application
The compound is incorporated into materials that can undergo second harmonic generation (SHG) or sum-frequency generation (SFG), where two photons combine to create a new photon with a different frequency .
Results Summary
Materials containing this compound have demonstrated efficient frequency conversion, which is vital for developing advanced photonic devices .
Bio-Imaging
Scientific Field
Biomedical Imaging
Application Summary
In bio-imaging, the compound is used to enhance the contrast and resolution of images, particularly in two-photon microscopy, which allows for deep-tissue imaging .
Methods of Application
The compound is used to synthesize fluorescent dyes that are then attached to biological molecules or structures for imaging purposes .
Results Summary
The synthesized dyes have shown improved brightness and photostability, enabling clearer and more detailed imaging of biological samples .
Chiral Graphene-Like Materials
Scientific Field
Material Science
Application Summary
The compound is explored for its potential in creating chiral graphene-like materials with unique optoelectronic properties, such as circularly polarized luminescence (CPL) .
Methods of Application
It is used in the synthesis of π-extended helicenes, which are helical-shaped molecules with large conjugated structures that exhibit chirality .
Results Summary
These materials could open up new possibilities for applications in areas like spintronics and quantum computing due to their chiral and electronic properties .
属性
IUPAC Name |
2-(4-ethynylphenyl)ethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Si/c1-8-18-9-11-19(12-10-18)13-14-20(15(2)3,16(4)5)17(6)7/h1,9-12,15-17H,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZVOFPKSXXWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447392 | |
| Record name | ((4-Ethynylphenyl)ethynyl)triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-Ethynylphenyl)ethynyl)triisopropylsilane | |
CAS RN |
175345-90-1 | |
| Record name | ((4-Ethynylphenyl)ethynyl)triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



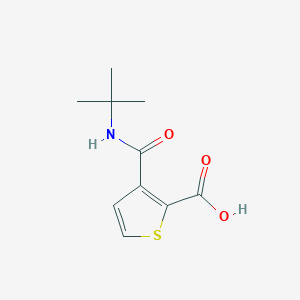
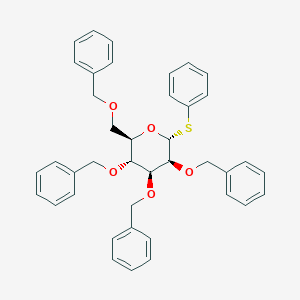
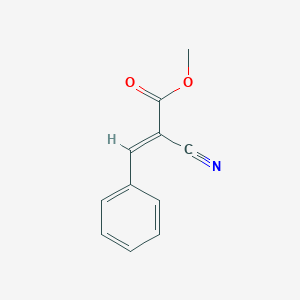
![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B170547.png)
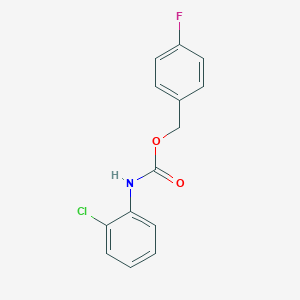
![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)
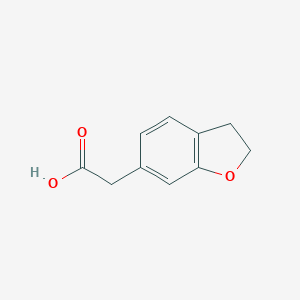
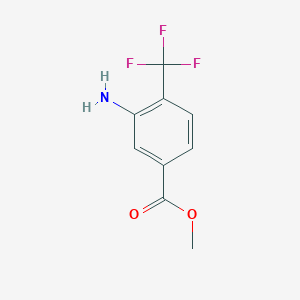
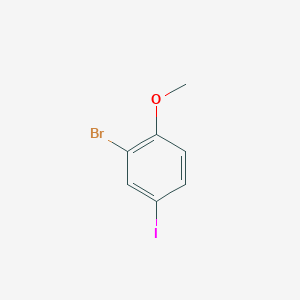
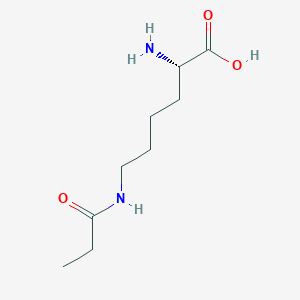
![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)